DIMETHYL 1-[2-(1-ADAMANTYL)ETHYL]-4-(4-ETHOXY-3-METHOXYPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
Overview
Description
Dimethyl 1-[2-(1-adamantyl)ethyl]-4-(4-ethoxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of an adamantyl group, which is a bulky, diamond-like structure, and a dihydropyridine ring, which is a six-membered ring containing one nitrogen atom. The compound also features ethoxy and methoxy substituents on the phenyl ring, contributing to its unique chemical properties.
Preparation Methods
The synthesis of DIMETHYL 1-[2-(1-ADAMANTYL)ETHYL]-4-(4-ETHOXY-3-METHOXYPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the adamantyl and phenyl precursors.
Formation of the Dihydropyridine Ring: The dihydropyridine ring is formed through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Substitution Reactions: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions.
Final Assembly: The adamantyl and phenyl groups are coupled to the dihydropyridine ring through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time.
Chemical Reactions Analysis
Dimethyl 1-[2-(1-adamantyl)ethyl]-4-(4-ethoxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.
Substitution: The ethoxy and methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 1-[2-(1-adamantyl)ethyl]-4-(4-ethoxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of DIMETHYL 1-[2-(1-ADAMANTYL)ETHYL]-4-(4-ETHOXY-3-METHOXYPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE involves its interaction with specific molecular targets. The dihydropyridine ring is known to interact with calcium channels, modulating their activity and affecting calcium ion flow. This interaction can lead to various physiological effects, including vasodilation and reduced blood pressure. The adamantyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Dimethyl 1-[2-(1-adamantyl)ethyl]-4-(4-ethoxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. While all these compounds share a common dihydropyridine core, the presence of the adamantyl group in DIMETHYL 1-[2-(1-ADAMANTYL)ETHYL]-4-(4-ETHOXY-3-METHOXYPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE provides it with unique steric and electronic properties, potentially leading to different pharmacological profiles and applications.
Similar compounds include:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: A dihydropyridine derivative with high vascular selectivity.
Properties
IUPAC Name |
dimethyl 1-[2-(1-adamantyl)ethyl]-4-(4-ethoxy-3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39NO6/c1-5-37-25-7-6-22(13-26(25)34-2)27-23(28(32)35-3)17-31(18-24(27)29(33)36-4)9-8-30-14-19-10-20(15-30)12-21(11-19)16-30/h6-7,13,17-21,27H,5,8-12,14-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMGSVZGYCBAEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)CCC34CC5CC(C3)CC(C5)C4)C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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